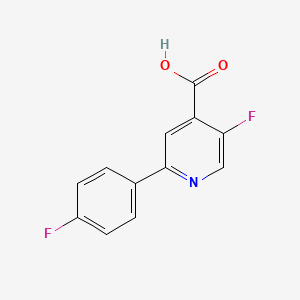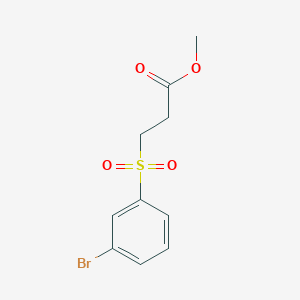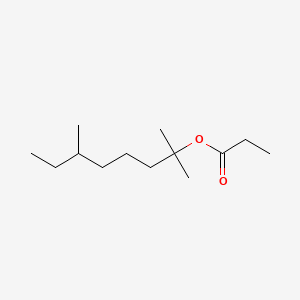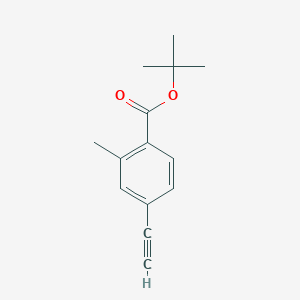
3,5-Dinitropyridine-2,6-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dinitropyridine-2,6-diol is a chemical compound with the molecular formula C5H3N3O6 It is characterized by the presence of two nitro groups (-NO2) at the 3 and 5 positions and two hydroxyl groups (-OH) at the 2 and 6 positions on a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dinitropyridine-2,6-diol typically involves the nitration of pyridine derivatives. One common method involves the nitration of 2,6-dihydroxypyridine using a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the compound. Safety measures are crucial due to the handling of strong acids and the potential for exothermic reactions.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dinitropyridine-2,6-diol undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify its chemical properties.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides (R-X) or acyl chlorides (R-COCl) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro-oxidized derivatives.
Reduction: Formation of 3,5-diaminopyridine-2,6-diol.
Substitution: Formation of alkylated or acylated derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
3,5-Dinitropyridine-2,6-diol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3,5-Dinitropyridine-2,6-diol involves its interaction with molecular targets through its nitro and hydroxyl groups. The nitro groups can participate in redox reactions, while the hydroxyl groups can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Diamino-3,5-dinitropyridine: Similar structure but with amino groups instead of hydroxyl groups.
2,6-Bis(picrylamino)-3,5-dinitropyridine: Contains picrylamino groups, making it more stable and thermally resistant.
Uniqueness
3,5-Dinitropyridine-2,6-diol is unique due to the presence of both nitro and hydroxyl groups on the pyridine ring
Eigenschaften
CAS-Nummer |
326899-72-3 |
|---|---|
Molekularformel |
C5H3N3O6 |
Molekulargewicht |
201.09 g/mol |
IUPAC-Name |
6-hydroxy-3,5-dinitro-1H-pyridin-2-one |
InChI |
InChI=1S/C5H3N3O6/c9-4-2(7(11)12)1-3(8(13)14)5(10)6-4/h1H,(H2,6,9,10) |
InChI-Schlüssel |
XQMYRPMIZPLRTA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=O)NC(=C1[N+](=O)[O-])O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 4-pyren-1-ylbutanethioate](/img/structure/B12066953.png)
![Benzene, 1-[(1S)-1-isocyanatoethyl]-4-methoxy-(9CI)](/img/structure/B12066957.png)





![Benzenamine, 3-chloro-4-[4-(methylthio)phenoxy]-](/img/structure/B12066992.png)


![4-[4-[2-(3,4-dihydro-1H-isochromen-1-yl)ethyl]piperazin-1-yl]benzenesulfonamide;hydrochloride](/img/structure/B12067008.png)
![Sodium;2-[4-(10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonate](/img/structure/B12067020.png)


